molecular formula C19H26N2O2 B5875678 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one

7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one

货号 B5875678
分子量: 314.4 g/mol
InChI 键: ADTOWLHXCACTNC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one, also known as EMD 1214063, is a small molecule inhibitor that targets the protein kinase B-Raf. B-Raf is a member of the Raf family of serine/threonine kinases and is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is involved in cell growth, differentiation, and survival, and is frequently dysregulated in cancer. EMD 1214063 has shown promising results in preclinical studies as a potential treatment for cancer.

作用机制

7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 binds to the ATP-binding site of B-Raf and inhibits its kinase activity. This inhibition prevents the activation of downstream signaling molecules in the MAPK pathway, including MEK and ERK. The MAPK pathway is frequently dysregulated in cancer, leading to increased cell proliferation and survival. By inhibiting this pathway, 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 can induce cell death in cancer cells.
Biochemical and Physiological Effects
7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 has been shown to have a number of biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 can inhibit tumor growth and metastasis. 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

实验室实验的优点和局限性

One advantage of 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 is that it specifically targets B-Raf, which is frequently mutated in cancer. This specificity may reduce the risk of off-target effects and toxicity. However, one limitation of 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 is that it may not be effective in all types of cancer. B-Raf mutations are most commonly found in melanoma, but are less frequent in other types of cancer. Additionally, resistance to B-Raf inhibitors can develop over time, limiting their long-term efficacy.

未来方向

There are several potential future directions for research on 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063. One area of interest is the development of combination therapies that target multiple components of the MAPK pathway. Another area of interest is the identification of biomarkers that can predict response to B-Raf inhibitors. Finally, the development of new B-Raf inhibitors with improved efficacy and reduced toxicity is an ongoing area of research.

合成方法

The synthesis of 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 has been described in several publications. One method involves the reaction of 7-hydroxy-4,6-dimethyl-2H-chromen-2-one with ethylamine and piperidine in the presence of a base and a coupling agent. The resulting product is then treated with a reagent such as trifluoroacetic acid to remove the protecting group and yield the final compound.

科学研究应用

7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 has been studied extensively in preclinical models of cancer. In vitro studies have shown that 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 inhibits the activity of B-Raf and downstream signaling molecules in the MAPK pathway. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells. In vivo studies have demonstrated that 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 can inhibit tumor growth in mouse models of melanoma, colon cancer, and lung cancer.

属性

IUPAC Name

7-(ethylamino)-4,6-dimethyl-3-(piperidin-1-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-4-20-17-11-18-15(10-13(17)2)14(3)16(19(22)23-18)12-21-8-6-5-7-9-21/h10-11,20H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTOWLHXCACTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C(C(=O)O2)CN3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。